N'-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide is a complex organic compound that features an anthracene moiety linked to a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 9-anthraldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonohydrazide group may also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-(9-Anthrylmethylene)-4-((4-methylbenzyl)oxy)benzenesulfonohydrazide
- N’-(9-Anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamide
- N’-(9-Anthrylmethylene)-4-methoxybenzohydrazide
Uniqueness
N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of the anthracene and sulfonohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(anthracen-9-ylmethylideneamino)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-16-10-12-19(13-11-16)27(25,26)24-23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTHRNWYJRZGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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